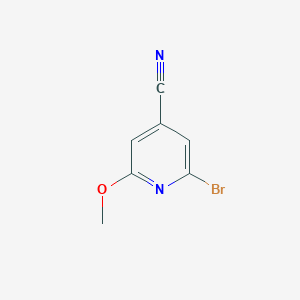
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol is a chemical compound with a unique structure that includes a pyrimidine ring substituted with chlorine and methyl groups, and a cyclohexanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors such as 4-chloro-5-methyl-pyrimidine with suitable amines.
Attachment of the cyclohexanol moiety: This step involves the reaction of the pyrimidine derivative with cyclohexanol under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of hydroxylated or ketone derivatives.
Reduction: May result in the formation of alcohols or amines.
Substitution: Can produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester .
- **[2-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester .
- **2-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester .
Uniqueness
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol is unique due to its specific structural features, such as the combination of a chlorinated pyrimidine ring and a cyclohexanol moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
1417793-57-7 |
|---|---|
Fórmula molecular |
C11H16ClN3O |
Peso molecular |
241.72 g/mol |
Nombre IUPAC |
4-[(4-chloro-5-methylpyrimidin-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C11H16ClN3O/c1-7-6-13-11(15-10(7)12)14-8-2-4-9(16)5-3-8/h6,8-9,16H,2-5H2,1H3,(H,13,14,15) |
Clave InChI |
VLACQWICPSBIKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1Cl)NC2CCC(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


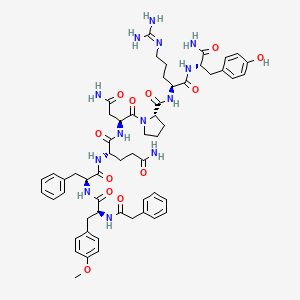
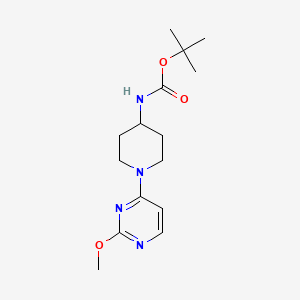
![5-Benzofuranol, 4-([1,4'-bipiperidin]-1'-ylmethyl)-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12328374.png)
![methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12328376.png)
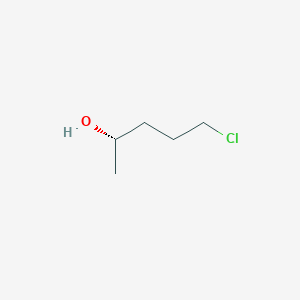
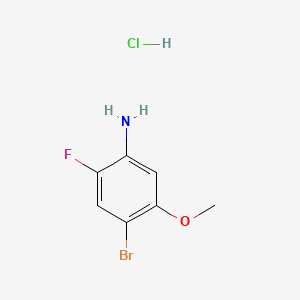
![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)
![Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)


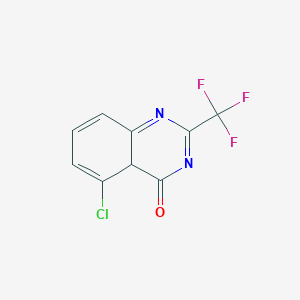
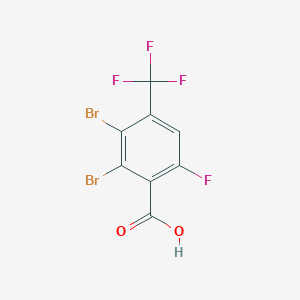
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B12328442.png)
